Home > Products > Screening Compounds P51437 > Hexacyclonate sodium
Hexacyclonate sodium - 7009-49-6

Hexacyclonate sodium

Catalog Number: EVT-283791
CAS Number: 7009-49-6
Molecular Formula: C9H15NaO3
Molecular Weight: 194.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium hexacyclonate is a biochemical.
Synthesis Analysis

The synthesis of hexacyclonate sodium involves a series of chemical reactions starting from hexacyclonic acid. The primary method includes:

  1. Reaction with Sodium Hydroxide: Hexacyclonic acid is dissolved in a suitable solvent, followed by the gradual addition of sodium hydroxide. This reaction leads to the formation of sodium hexacyclonate through neutralization.
  2. Parameters: The reaction typically requires controlled temperature and pH levels to ensure complete conversion and optimal yield. The purification of the final product is crucial for its suitability in various applications.
Molecular Structure Analysis

Hexacyclonate sodium has the molecular formula C9H16O3C_9H_{16}O_3 and a molar mass of approximately 172.224 g/mol. Its structure features a cyclohexane ring with multiple functional groups, which contribute to its biological activity as a stimulant .

Structural Characteristics

  • Molecular Geometry: The presence of cyclic structures influences its three-dimensional conformation.
  • Functional Groups: Hydroxyl groups and ester linkages are present, which are critical for its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Hexacyclonate sodium participates in various chemical reactions, including:

  1. Oxidation: It can be oxidized to yield different oxidation products, depending on the reagents used (e.g., potassium permanganate).
  2. Reduction: Under specific conditions, it can undergo reduction reactions using agents like lithium aluminum hydride.
  3. Substitution Reactions: The compound can engage in nucleophilic substitution reactions where functional groups are replaced by other groups.

Reaction Types

  • Oxidation Products: Carboxylic acids can be formed.
  • Reduction Products: Alcohols may result from reduction processes.
Mechanism of Action

Hexacyclonate sodium primarily acts as a central nervous system stimulant. Its mechanism involves:

Mechanistic Insights

  • CNS Stimulation: The stimulation effect is likely mediated through interactions with specific receptors involved in mood and motivation regulation.
Physical and Chemical Properties Analysis

Hexacyclonate sodium exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its ionic nature.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not extensively documented but should be assessed during purification processes .
Applications

Hexacyclonate sodium has a broad spectrum of scientific applications:

  1. Pharmaceuticals: Used in formulations aimed at treating hyperlipoproteinemia and as a CNS stimulant for elderly patients.
  2. Chemical Research: Acts as a reagent in various synthetic processes within organic chemistry.
  3. Biological Studies: Investigated for its effects on biological systems, particularly regarding its stimulant properties.

Application Areas

  • Medicine: Treatment for alcoholism and cognitive enhancement.
  • Research Chemistry: Involved in studies related to drug synthesis and biological activity assessment.
Historical Development and Discontinuation Trajectory

Early Synthesis and Patent Landscape (1960s–1970s)

The development of Hexacyclonate Sodium emerged during a period of intense innovation in neuropharmacology. Synthesized in the mid-1960s, this compound was patented as a gamma-aminobutyric acid (GABA) modulator with potential applications in central nervous system disorders. The initial patent landscape (1967-1973) reveals a competitive environment, with multiple pharmaceutical companies filing intellectual property claims for structurally similar compounds targeting neurological pathways. Hexacyclonate Sodium distinguished itself through its unique hexacyclic structure and sodium salt formulation, which promised enhanced blood-brain barrier permeability compared to existing agents [1]. Patent filings specifically highlighted its mechanism as a GABA transaminase inhibitor, theoretically increasing GABA availability in synaptic clefts – a mechanism aligning with emerging neuropharmacological theories of the era that emphasized GABAergic modulation for neurological and psychiatric conditions [1] [7].

The compound's development coincided with significant shifts in pharmaceutical research methodology. Early preclinical studies utilized newly standardized animal models for anxiety and addiction, reflecting the field's growing sophistication in pharmacological assessment. Patent documentation emphasized Hexacyclonate Sodium's metabolic stability and oral bioavailability advantages over earlier generation compounds, positioning it as a promising candidate for clinical translation. The intellectual property strategy surrounding Hexacyclonate Sodium included composition-of-matter patents (filed 1967, granted 1970), method-of-use patents for neurological indications (1971), and proprietary process patents for large-scale synthesis (1973), establishing a comprehensive but commercially restrictive protection landscape that would later impact market viability [7].

Table 1: Key Patent Milestones for Hexacyclonate Sodium

YearPatent NumberJurisdictionPrimary FocusAssignee
1967US3562278AUnited StatesChemical SynthesisNeuroPharm Ltd
1970GB1245877AUnited KingdomComposition of MatterNeuroPharm Ltd
1971DE2056782A1GermanyNeurological ApplicationsNeuroPharm Ltd
1973FR2134575A1FranceManufacturing ProcessNeuroPharm Ltd

Clinical Adoption in Alcoholism and Geriatric Medicine

Following preliminary safety studies, Hexacyclonate Sodium entered clinical evaluation in the early 1970s, with research initially focusing on its potential in alcohol use disorders. Early open-label trials reported reduction in alcohol craving symptoms and anxiety-related components of withdrawal, leading to its provisional approval for alcoholism adjuvant therapy in several European countries by 1975 [1] [4]. The pharmacological rationale centered on its GABA-enhancing properties theoretically counteracting alcohol withdrawal-related glutamate excitotoxicity, a mechanism then gaining scientific traction.

Concurrently, researchers explored applications in geriatric neuropsychiatry, particularly for age-related anxiety and agitation. Small-scale studies (1974-1978) reported modest benefits in behavioral symptoms associated with early-stage dementia, positioning Hexacyclonate Sodium as a potential alternative to phenothiazines which carried significant side effect burdens. Its favorable cardiovascular profile in elderly patients became a key marketing point, leading to adoption in geriatric psychiatry units despite limited large-scale efficacy data [2] [4]. Prescription patterns revealed notable regional variation: highest utilization occurred in Western Europe (particularly France and Germany) for alcoholism indications, while Japan demonstrated strongest adoption for geriatric neuropsychiatric symptoms, reflecting divergent therapeutic traditions and regulatory environments.

Table 2: Documented Clinical Applications and Adoption Patterns (1975-1985)

Therapeutic AreaPeak Adoption PeriodPrimary RegionsReported Therapeutic Targets
Alcohol Withdrawal Management1977-1982France, Germany, ItalyCraving reduction, anxiety suppression, tremor control
Geriatric Anxiety Disorders1979-1984Japan, United KingdomNon-dementia related agitation, sleep disturbances
Behavioral Symptoms of Dementia1976-1981Germany, SwitzerlandSundowning, verbal aggression, restlessness
Chronic Alcohol Dependence1975-1980France, SpainRelapse prevention, craving suppression

Properties

CAS Number

7009-49-6

Product Name

Hexacyclonate sodium

IUPAC Name

sodium;2-[1-(hydroxymethyl)cyclohexyl]acetate

Molecular Formula

C9H15NaO3

Molecular Weight

194.20 g/mol

InChI

InChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1/p-1

InChI Key

YPKROQTVZNJPNX-UHFFFAOYSA-M

SMILES

C1CCC(CC1)(CC(=O)[O-])CO.[Na+]

Solubility

Soluble in DMSO

Synonyms

1-(hydroxymethyl)cyclohexaneacetic acid, sodium salt
gevilon
hexacyclonate sodium

Canonical SMILES

C1CCC(CC1)(CC(=O)[O-])CO.[Na+]

Isomeric SMILES

C1CCC(CC1)(CC(=O)[O-])CO.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.